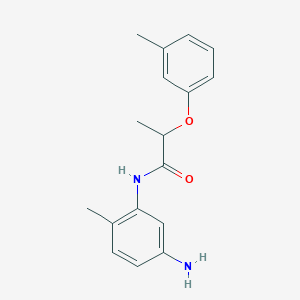
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide, or 5-AMPP, is an organic compound with a variety of applications in scientific research. This compound is primarily used as a reagent or substrate in biochemical and physiological experiments, and has the potential to be used in a variety of future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide involves the reaction of 5-Amino-2-methylbenzoic acid with 3-methylphenol to form 5-Amino-2-methylphenyl 3-methylphenyl ether. This ether is then reacted with 2-bromo-N-(propan-2-yl)propanamide to form the final product.
Starting Materials
5-Amino-2-methylbenzoic acid, 3-methylphenol, 2-bromo-N-(propan-2-yl)propanamide
Reaction
Step 1: 5-Amino-2-methylbenzoic acid is reacted with thionyl chloride to form 5-Amino-2-methylbenzoyl chloride., Step 2: 5-Amino-2-methylbenzoyl chloride is then reacted with 3-methylphenol in the presence of a base such as triethylamine to form 5-Amino-2-methylphenyl 3-methylphenyl ether., Step 3: 5-Amino-2-methylphenyl 3-methylphenyl ether is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a base such as potassium carbonate to form N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide.
Mechanism Of Action
5-AMPP works by binding to enzymes, which then catalyze the conversion of the compound into a product. This product then binds to other enzymes, which catalyze the conversion of the product into a second product. This second product is then further converted into other products, which can be used in biochemical and physiological experiments.
Biochemical And Physiological Effects
5-AMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to increase the activity of certain enzymes, such as catechol-O-methyltransferase and choline acetyltransferase. In addition, it has been shown to activate certain receptors, such as the 5-HT2A receptor.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 5-AMPP in laboratory experiments is that it is relatively easy to synthesize. It also has a low cost and can be stored for long periods of time without degrading. However, one of the major limitations of using 5-AMPP is that it can be toxic if used in high concentrations. In addition, it can be difficult to accurately measure the concentration of 5-AMPP in a solution.
Future Directions
There are a variety of potential future directions for the use of 5-AMPP. It could be used to study the effects of drugs on enzymes or receptors in different tissues or cell types. It could also be used to study the effects of different environmental conditions, such as temperature or pH, on enzymes or receptors. In addition, it could be used to study the interactions between different enzymes and substrates, or to study the effects of different drugs on enzymes and receptors. Finally, it could be used to study the effects of different compounds on enzymes or receptors in different tissues or cell types.
Scientific Research Applications
5-AMPP is primarily used as a reagent or substrate in biochemical and physiological experiments. It is often used to study the interactions between enzymes and substrates, and to measure the activity of enzymes. It is also used to study the activity of enzymes in different tissues or cell types, and to measure the effects of drugs on enzymes.
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-15(9-11)21-13(3)17(20)19-16-10-14(18)8-7-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILGNHHLWVJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

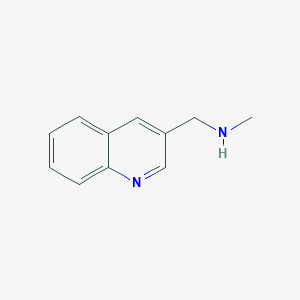
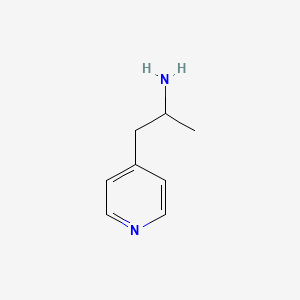
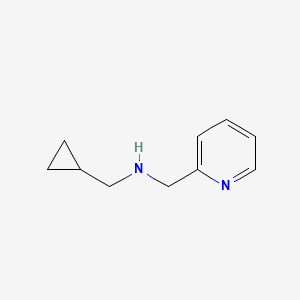
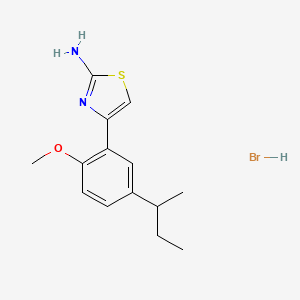
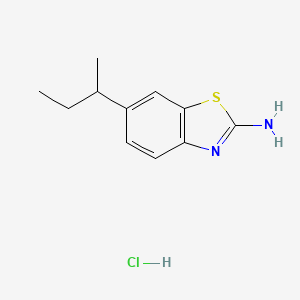
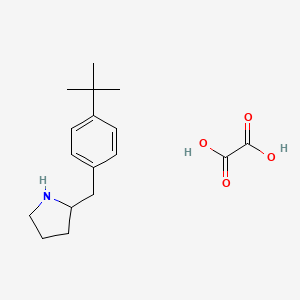
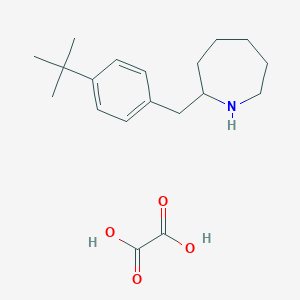

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)
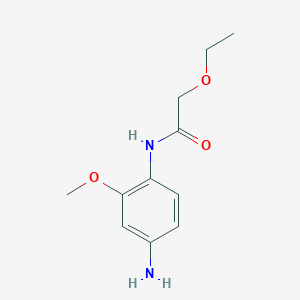
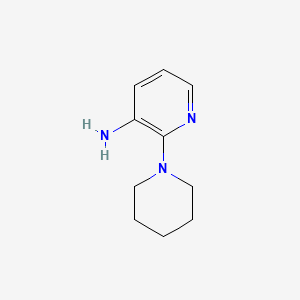

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)
